- Improved method of synthesis for calixarene ester derivativesHuaxue Shiji, 2005, 27(2), 111-112,
Cas no 97600-39-0 (4-tert-Butylcalix4arene-tetraacetic Acid Tetraethyl Ester)

97600-39-0 structure
Produktname:4-tert-Butylcalix4arene-tetraacetic Acid Tetraethyl Ester
4-tert-Butylcalix4arene-tetraacetic Acid Tetraethyl Ester Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 4-tert-Butylcalix[4]arene-tetraacetic acid tetraethyl ester
- Tetraethyl 4-tert-Butylcalix[4]arene-O,O',O'',O'''-tetraacetate
- Sodium ionophore X
- 4-tert-Butylcalix[4]arene-O,O',O'',O'''-tetraacetic Acid Tetraethyl Ester
- aacetate
- C60H80O12
- BBL102985
- STL556794
- ABP001035
- X3580
- p-tert-Butylcalix[4]arene tetrakis(ethyl acetate)
- 600T390
- Sodium ionophore X, Selectophore(TM), function tested
- 4-t-butylcalix[4]arene-tetraacetic acid tetraethyl ester
- 4-TERT-BUTYLCALIX[4]ARENE-TETRAACETIC
- Pentacyclo[19.3.1.13,7.19,13.115,19]octacosane, acetic acid deriv. (ZCI)
- 4-tert-Butyl calix[4]arene-O,O′,O′′,O′′′-tetraacetic acid tetraethyl ester
- 4-tert-Butylcalix[4]arenetetra-O-acetic acid tetraethyl ester
- 4-tert-Butylcalix[4]arenetetraacetic acid tetraethyl ester
- 5,11,17,23-Tetra-tert-butyl-25,26,27,28-tetrakis(2-ethoxy-2-oxoethoxy)calix[4]arene
- CALX-B 4EA
- tert-Butyl calix[4]arenetetraacetic acid tetraethyl ester
- Tetrakis[(4-tert-butyl-2-methylenephenoxy)ethyl acetate]
- 4-tert-Butylcalix4arene-tetraacetic Acid Tetraethyl Ester
-
- MDL: MFCD00145373
- Inchi: 1S/C60H80O12/c1-17-65-49(61)33-69-53-37-21-39-27-46(58(8,9)10)29-41(54(39)70-34-50(62)66-18-2)23-43-31-48(60(14,15)16)32-44(56(43)72-36-52(64)68-20-4)24-42-30-47(59(11,12)13)28-40(55(42)71-35-51(63)67-19-3)22-38(53)26-45(25-37)57(5,6)7/h25-32H,17-24,33-36H2,1-16H3
- InChI-Schlüssel: HZHADWCIBZZJNV-UHFFFAOYSA-N
- Lächelt: O=C(COC1C2CC3C(OCC(OCC)=O)=C(CC4C(OCC(OCC)=O)=C(CC5C(OCC(OCC)=O)=C(CC=1C=C(C(C)(C)C)C=2)C=C(C(C)(C)C)C=5)C=C(C(C)(C)C)C=4)C=C(C(C)(C)C)C=3)OCC
Berechnete Eigenschaften
- Genaue Masse: 992.56500
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 12
- Schwere Atomanzahl: 72
- Anzahl drehbarer Bindungen: 24
- Komplexität: 1420
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Tautomerzahl: nichts
- XLogP3: 15.4
- Topologische Polaroberfläche: 142
- Oberflächenladung: 0
Experimentelle Eigenschaften
- Farbe/Form: Nicht verfügbar
- Dichte: 0.9747 (rough estimate)
- Schmelzpunkt: 152.0 to 157.0 deg-C
- Siedepunkt: 788.39°C (rough estimate)
- Brechungsindex: 1.7500 (estimate)
- PSA: 142.12000
- LogP: 11.32080
- Löslichkeit: Nicht verfügbar
4-tert-Butylcalix4arene-tetraacetic Acid Tetraethyl Ester Sicherheitsinformationen
- Transportnummer gefährlicher Stoffe:NONH for all modes of transport
- WGK Deutschland:3
- Sicherheitshinweise: S22-S24/25
4-tert-Butylcalix4arene-tetraacetic Acid Tetraethyl Ester Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA01443-50mg |
4-TERT-BUTYLCALIX[4]ARENE-TETRAACETIC ACID TETRAETHYL ESTER |
97600-39-0 | - | 50mg |
¥4558.0 | 2024-07-19 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 71747-50MG |
4-tert-Butylcalix4arene-tetraacetic Acid Tetraethyl Ester |
97600-39-0 | 50mg |
¥4011.82 | 2024-12-25 | ||
eNovation Chemicals LLC | D756905-25g |
4-tert-Butylcalix[4]arene-tetraacetic acid tetraethyl ester |
97600-39-0 | 96.0% | 25g |
$7790 | 2023-05-17 | |
abcr | AB151011-1g |
5,11,17,23-p-tert.Butyl-25,26,27,28-tetrakis-[(ethoxycarbonyl)methoxy]-calix[4]arene, 90%; . |
97600-39-0 | 90% | 1g |
€535.10 | 2024-04-15 | |
SHENG KE LU SI SHENG WU JI SHU | sc-252202-200mg |
4-tert-Butylcalix[4]arene-tetraacetic acid tetraethyl ester, |
97600-39-0 | ≥96% | 200mg |
¥790.00 | 2023-09-05 | |
Aaron | AR0034UC-25g |
4-Tert-Butylcalix[4]Arene-Tetraacetic Acid Tetraethyl Ester |
97600-39-0 | 97% | 25g |
$201.00 | 2025-01-21 | |
Ambeed | A123445-5g |
Tetraethyl 2,2',2'',2'''-((15,35,55,75-tetra-tert-butyl-1,3,5,7(1,3)-tetrabenzenacyclooctaphane-12,32,52,72-tetrayl)tetrakis(oxy))tetraacetate |
97600-39-0 | 97% | 5g |
$63.0 | 2025-02-27 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT9398-250mg |
ethyl 2-[[5,11,17,23-tetratert-butyl-26,27,28-tris(2-ethoxy-2-oxo-ethoxy)-25-pentacyclo[19.3.1.1³⁷.1⁹¹³.1¹⁵¹⁹]octacosa-1(25),3,5,7(26),9(27),10,12,15(28),16,18,21,23-dodecaenyl]oxy]acetate |
97600-39-0 | 97% | 250mg |
¥720.0 | 2024-04-15 | |
A2B Chem LLC | AB45144-1g |
4-tert-Butylcalix[4]arene-tetraacetic acid tetraethyl ester |
97600-39-0 | 97% | 1g |
$17.00 | 2024-07-18 | |
1PlusChem | 1P0034M0-1g |
4-tert-Butylcalix[4]arene-tetraacetic acid tetraethyl ester |
97600-39-0 | 97% | 1g |
$18.00 | 2025-02-19 |
4-tert-Butylcalix4arene-tetraacetic Acid Tetraethyl Ester Herstellungsverfahren
Synthetic Routes 1
Reaktionsbedingungen
1.1 Catalysts: Potassium carbonate , Potassium iodide Solvents: Acetone ; 0.5 h, reflux
1.2 4 d, reflux
1.2 4 d, reflux
Referenz
Synthetic Routes 2
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Acetone ; rt → reflux; 5 d, reflux
Referenz
- Efficient Synthesis of Water-Soluble Calixarenes Using Click ChemistryOrganic Letters, 2005, 7(6), 1035-1037,
Synthetic Routes 3
Reaktionsbedingungen
1.1 Reagents: Sodium carbonate , Sodium iodide Solvents: Acetone
Referenz
- Selective extraction of Ga(III) with p-t-butylcalix[4]arene tetrahydroxamic acidSolvent Extraction Research and Development, 2015, (2015), 25-35,
Synthetic Routes 4
Reaktionsbedingungen
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 1.5 h, 67 °C
Referenz
- Electrografting of calix[4]arenediazonium salts to form versatile robust platforms for spatially controlled surface functionalizationNature Communications, 2012, ,,
Synthetic Routes 5
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate , Potassium iodide Solvents: Acetone
1.2 Reagents: Thiosulfuric acid (H2S35SO3), sodium salt (1:2) Solvents: Water
1.3 Solvents: Dichloromethane
1.2 Reagents: Thiosulfuric acid (H2S35SO3), sodium salt (1:2) Solvents: Water
1.3 Solvents: Dichloromethane
Referenz
- A convenient approach of preparation of calix[4]arenes bearing ester pendantsHecheng Huaxue, 2000, 8(2), 151-154,
Synthetic Routes 6
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Acetone
Referenz
- Synthesis, x-ray crystal structures, and cation-binding properties of alkyl calixaryl esters and ketones, a new family of macrocyclic molecular receptorsJournal of the American Chemical Society, 1989, 111(23), 8681-91,
Synthetic Routes 7
Reaktionsbedingungen
1.1 Reagents: Potassium iodide Solvents: Acetonitrile ; 1 h, reflux
1.2 10 h, reflux
1.2 10 h, reflux
Referenz
- The synthesis of p-tert-butylcalix[4]arene derivative of pyridinethiolJingxi Yu Zhuanyong Huaxuepin, 2011, 19(10), 16-18,
Synthetic Routes 8
Reaktionsbedingungen
1.1 Reagents: Sodium carbonate Solvents: Acetone ; reflux
Referenz
- Novel anion receptors based on thiacalix[4]arene derivativesTetrahedron, 2004, 60(50), 11383-11390,
Synthetic Routes 9
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Acetone ; 5 d, reflux
Referenz
- Solvent-Tunable Binding of Hydrophilic and Hydrophobic Guests by Amphiphilic Molecular BasketsJournal of Organic Chemistry, 2005, 70(19), 7585-7591,
Synthetic Routes 10
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; 1 h, rt
1.2 16 h, rt
1.2 16 h, rt
Referenz
- N-Alkyl calix[4]azacrowns for the selective extraction of uraniumDalton Transactions, 2018, 47(41), 14594-14603,
Synthetic Routes 11
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate , Potassium iodide Solvents: Acetone ; 20 h, 570 °C
Referenz
- Luminescent behavior of pyrene-allied calix[4]arene for the highly pH-selective recognition and determination of Zn2+, Hg2+ and I-via the CHEF-PET mechanism: computational experiment and paper-based deviceNew Journal of Chemistry, 2019, 43(25), 9855-9864,
Synthetic Routes 12
Reaktionsbedingungen
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; rt; rt; rt → 60 °C; 5 - 6 h, 60 °C
Referenz
- Preparation of calixarene derivatives having ethoxycarbonylmethoxy group, Japan, , ,
Synthetic Routes 13
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate , Potassium iodide Solvents: Acetone ; rt; 24 h, reflux; 7 d, reflux
Referenz
- Preparation and investigation of temperature-responsive calix[4]arene-based molecular gelsRSC Advances, 2017, 7(45), 28476-28482,
Synthetic Routes 14
Reaktionsbedingungen
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 90 min, 67 °C
Referenz
- Materials graft-coated with amino-functionalized calixarenes directly anchored to the surface of the material, World Intellectual Property Organization, , ,
Synthetic Routes 15
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Catalysts: Potassium iodide Solvents: Acetone ; 20 h, 57 °C
Referenz
- Design, synthesis and characterization of quinoline-pyrimidine linked calix[4]arene scaffolds as anti-malarial agentsJournal of Inclusion Phenomena and Macrocyclic Chemistry, 2016, 84(1-2), 173-178,
Synthetic Routes 16
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Acetone
Referenz
- Calix[4]arenes with narrow rim 2-mercaptoethoxy substituents as potential precursor molecules for metallacages and sensorsInorganica Chimica Acta, 2000, , 300-302,
Synthetic Routes 17
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Acetone ; 22 h, reflux
Referenz
- Low-generation dendrimers with a calixarene core and based on a chiral C2-symmetric pyrrolidine as imino sugar mimicsBeilstein Journal of Organic Chemistry, 2012, 8, 951-957,
Synthetic Routes 18
Reaktionsbedingungen
1.1 Catalysts: Potassium iodide Solvents: Acetonitrile ; 1 h, reflux
1.2 12 h, reflux
1.2 12 h, reflux
Referenz
- The synthesis of p-tert-butylcalix[4]arene derivative of pyridinethiolHuaxue Shiji, 2007, 29(12), 716-718,
Synthetic Routes 19
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate ; 1 h, reflux
1.2 24 h, reflux
1.2 24 h, reflux
Referenz
- Preparation of calixarene-based peptide conformation mimetics and their biological activity, World Intellectual Property Organization, , ,
Synthetic Routes 20
Reaktionsbedingungen
1.1 Reagents: Potassium fluoride Solvents: Acetonitrile ; 1 h, reflux
1.2 12 h, reflux
1.2 12 h, reflux
Referenz
- Synthesis of sulfur containing calix[4]arene derivativesJingxi Yu Zhuanyong Huaxuepin, 2009, 17(19), 23-24,
4-tert-Butylcalix4arene-tetraacetic Acid Tetraethyl Ester Raw materials
- Ethyl bromoacetate
- ethyl 2-chloroacetate
- 4-tert-Butylcalix4arene
- Pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3,5,7(28),9,11,13(27),15,17,19(26),21,23-dodecaene-25,26,27,28-tetrol, 5,11,17,23-tetrakis(1,1-
4-tert-Butylcalix4arene-tetraacetic Acid Tetraethyl Ester Preparation Products
4-tert-Butylcalix4arene-tetraacetic Acid Tetraethyl Ester Verwandte Literatur
-
1. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
-
Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855
-
Jacques Goulpeau,Barbara Lonetti,Daniel Trouchet,Armand Ajdari,Patrick Tabeling Lab Chip, 2007,7, 1154-1161
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Amadis Chemical Company Limited
(CAS:97600-39-0)4-tert-Butylcalix4arene-tetraacetic Acid Tetraethyl Ester

Reinheit:99%
Menge:25g
Preis ($):203.0